molecular formula C8H16ClNO2S B13247630 N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride

Cat. No.: B13247630
M. Wt: 225.74 g/mol
InChI Key: NFHRQEKRQXVKSI-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride typically involves the reaction of N-methylcyclohexylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylcyclohexylamine+Chlorosulfonic acidN-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride+HCl\text{N-methylcyclohexylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} N-methylcyclohexylamine+Chlorosulfonic acid→N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-methyl-N-(4-methylcyclohexyl)sulfonamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

Scientific Research Applications

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes .

Comparison with Similar Compounds

Similar Compounds

    N-methylsulfamoyl chloride: Similar in structure but lacks the cyclohexyl group.

    N-methyl-N-(cyclohexyl)sulfamoyl chloride: Similar but without the methyl group on the cyclohexyl ring.

Uniqueness

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is unique due to the presence of both the N-methyl and 4-methylcyclohexyl groups. This combination imparts distinct chemical properties, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-7-3-5-8(6-4-7)10(2)13(9,11)12/h7-8H,3-6H2,1-2H3

InChI Key

NFHRQEKRQXVKSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(C)S(=O)(=O)Cl

Origin of Product

United States

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